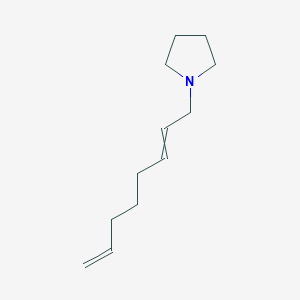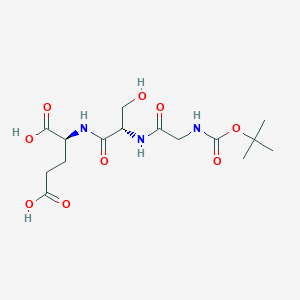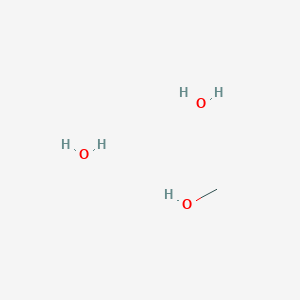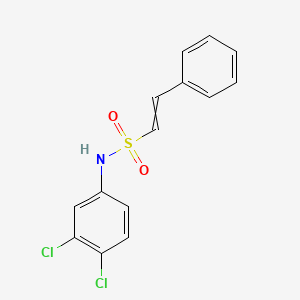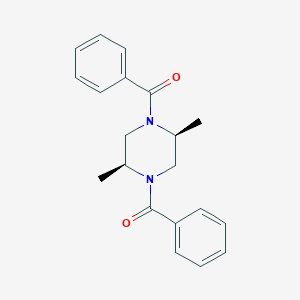
Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis- is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two benzoyl groups and two methyl groups attached to the piperazine ring in a cis configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis- typically involves the reaction of 2,5-dimethylpiperazine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
2,5-dimethylpiperazine+2benzoyl chloride→Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis-+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine, 1,4-dimethyl-: Lacks the benzoyl groups, making it less complex.
Piperazine, 2,5-dimethyl-: Similar structure but different substitution pattern.
trans-1,4-Dibenzoyl-2,5-dimethylpiperazine: The trans isomer of the compound.
Uniqueness
Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis- is unique due to its specific substitution pattern and cis configuration, which can influence its chemical reactivity and biological activity. The presence of benzoyl groups adds to its complexity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
65451-63-0 |
|---|---|
Molekularformel |
C20H22N2O2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
[(2S,5S)-4-benzoyl-2,5-dimethylpiperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H22N2O2/c1-15-13-22(20(24)18-11-7-4-8-12-18)16(2)14-21(15)19(23)17-9-5-3-6-10-17/h3-12,15-16H,13-14H2,1-2H3/t15-,16-/m0/s1 |
InChI-Schlüssel |
HMEKMMQTCKTXIA-HOTGVXAUSA-N |
Isomerische SMILES |
C[C@H]1CN([C@H](CN1C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1CN(C(CN1C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)
